Enzyme Inhibition: Weak STEP Phosphatase Inhibitor with GSH-Dependent Potency Shift
The compound exhibits weak inhibition of STEP (striatal-enriched tyrosine phosphatase), an enzyme implicated in CNS disorders, with an IC₅₀ of 8,800 nM (8.8 μM) in the presence of 1 mM glutathione (GSH) [1]. In the absence of GSH, the reported IC₅₀ improves to 25 nM, representing a 352-fold difference in apparent potency [1]. This suggests that while the compound can engage the active site, its electrophilic vinyl sulfonamide warhead may be scavenged or modified by excess thiols such as GSH, a behavior that must be considered in cellular or in vivo experimental design.
| Evidence Dimension | STEP phosphatase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 8,800 nM (with 1 mM GSH) |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Not applicable |
| Conditions | Pre-incubated for 10 mins with p-nitrophenyl phosphate substrate; presence vs. absence of 1 mM GSH |
Why This Matters
This data reveals a critical experimental variable (glutathione concentration) that directly affects the observed potency of this compound in phosphatase inhibition assays, guiding assay design for reproducibility.
- [1] BindingDB. BDBM50067512 (CHEMBL3401893). Affinity Data for STEP Inhibition. View Source
